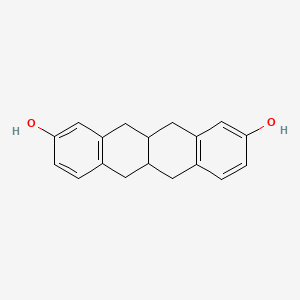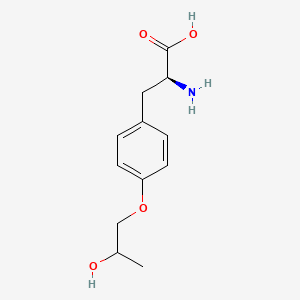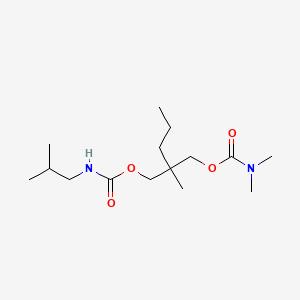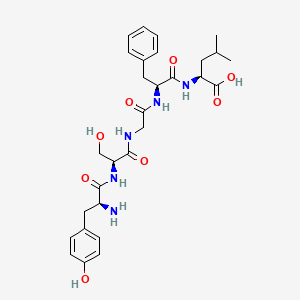![molecular formula C10H10N2S B14493791 2-(Ethylsulfanyl)cyclohepta[d]imidazole CAS No. 63710-76-9](/img/structure/B14493791.png)
2-(Ethylsulfanyl)cyclohepta[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)cyclohepta[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a cycloheptane ring and an ethylsulfanyl group attached to the second position of the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclohepta[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with an ethylsulfanyl-substituted imidazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process, along with heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate catalytic methods to enhance the efficiency of the synthesis and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)cyclohepta[d]imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Ethylsulfanyl)cyclohepta[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)cyclohepta[d]imidazole depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the imidazole ring can interact with active sites of enzymes or binding pockets of receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)cyclohepta[d]imidazole
- 2-(Propylsulfanyl)cyclohepta[d]imidazole
- 2-(Butylsulfanyl)cyclohepta[d]imidazole
Uniqueness
2-(Ethylsulfanyl)cyclohepta[d]imidazole is unique due to the specific length and properties of the ethylsulfanyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkyl chain lengths, the ethylsulfanyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63710-76-9 |
|---|---|
Formule moléculaire |
C10H10N2S |
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
2-ethylsulfanylcyclohepta[d]imidazole |
InChI |
InChI=1S/C10H10N2S/c1-2-13-10-11-8-6-4-3-5-7-9(8)12-10/h3-7H,2H2,1H3 |
Clé InChI |
YVDDTRAUFIQHNV-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=CC=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-Amino-1-(2-methyl-1,3-dioxolan-2-yl)butyl]benzamide](/img/structure/B14493753.png)


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14493768.png)




![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
